molecular formula C14H14N2O3S B5007611 methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate

Cat. No. B5007611
M. Wt: 290.34 g/mol
InChI Key: BVHDYHABFTUQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a pyranocarboxylate derivative that exhibits promising biological activities, making it a potential candidate for drug development.

Mechanism of Action

The exact mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. For instance, it has been reported to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to activate antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has also been found to induce apoptosis, a programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

Methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has been extensively studied for its biological activities, making it a well-characterized compound. However, the compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate. One potential direction is the development of novel derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its biological activities.

Synthesis Methods

The synthesis of methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate has been reported in the literature. The most common synthetic route involves the reaction of 4-hydroxy-6-methyl-2H-pyran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-2-thiophenecarboxylic acid to yield the desired product. The final step involves the reaction of the product with methylamine and potassium cyanide to obtain this compound.

Scientific Research Applications

Methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. It has also been reported to possess antimicrobial and antifungal properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results.

properties

IUPAC Name

methyl 6-amino-5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-7-4-5-10(20-7)12-9(6-15)13(16)19-8(2)11(12)14(17)18-3/h4-5,12H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHDYHABFTUQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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